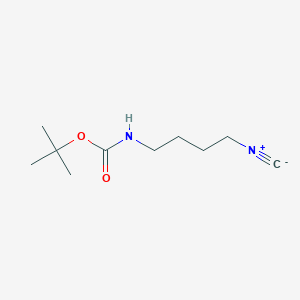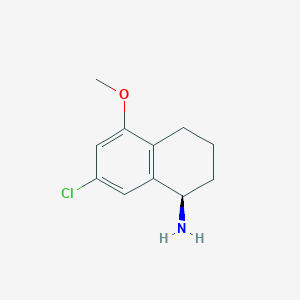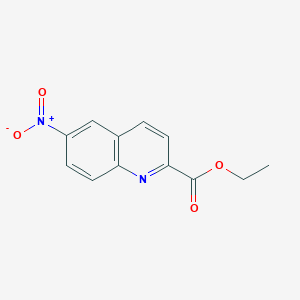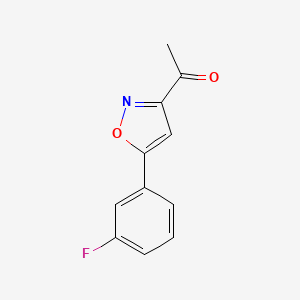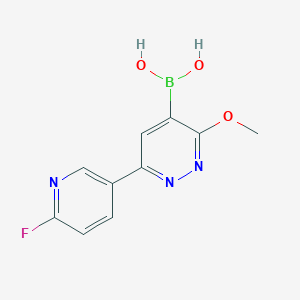
3-(Propan-2-ylidene)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-ylidene)piperidin-2-one is a heterocyclic organic compound that features a piperidinone core structure with a propan-2-ylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)piperidin-2-one typically involves the reaction of piperidin-2-one with isopropylidene derivatives under controlled conditions. One common method includes the use of 2,6-dichloropyrimidine and ethyl propanoate as starting materials. The reaction is carried out in the presence of a base such as lithium diisopropylamide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-ylidene)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-(Propan-2-ylidene)piperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are explored for potential therapeutic uses, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-ylidene)piperidin-2-one involves its interaction with biological targets such as ribosomal subunits. It binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to cell death. This mechanism is particularly effective against bacterial and fungal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Propan-2-yl)piperidin-2-one: This compound is similar in structure but lacks the double bond in the propan-2-ylidene group.
Piperidin-2-one: The parent compound without any substituents on the piperidine ring.
Uniqueness
3-(Propan-2-ylidene)piperidin-2-one is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its ability to inhibit protein synthesis by binding to ribosomal subunits sets it apart from other piperidinone derivatives .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3-propan-2-ylidenepiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7-4-3-5-9-8(7)10/h3-5H2,1-2H3,(H,9,10) |
Clé InChI |
BVYZTKRJNUJNDH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCCNC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)


